2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluorophenyl group, and a methoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the coupling of the triazolopyrimidine intermediate with the methoxyphenylacetamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has been studied for its biological activities.
Uniqueness
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Biological Activity
The compound 2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide belongs to a class of triazolopyrimidines that exhibit a range of biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is This compound . The structure includes a triazolo[4,3-c]pyrimidine core with various substituents that affect its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₅O₂ |
Molecular Weight | 355.36 g/mol |
CAS Number | 1251631-39-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Inhibition of Signaling Pathways : The compound has shown significant inhibitory effects on pathways like the ERK signaling pathway. This inhibition leads to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial in cell proliferation and survival .
- Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by regulating cell cycle-related proteins and promoting G2/M phase arrest .
- Antimicrobial Activity : The compound exhibits antibacterial properties against various human pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives, including our compound of interest. For instance:
- Cell Line Studies : The compound demonstrated an IC50 value of 3.91 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Mechanistic Insights : Research indicates that compounds with similar structures inhibit tubulin polymerization and affect cell cycle dynamics, contributing to their anticancer effects .
Antibacterial Activity
The antibacterial efficacy was evaluated against various strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound has considerable potential as an antibacterial agent .
Case Studies
- Study on ERK Pathway Inhibition : A study published in PMC9370682 demonstrated that derivatives similar to our compound significantly inhibited the ERK pathway in gastric cancer cells. This inhibition led to decreased cell viability and increased apoptosis rates .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of triazolopyrimidine derivatives against clinical isolates. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics due to their unique mechanisms of action .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-11-18-25-26(12-19(28)24-16-5-3-4-6-17(16)30-2)21(29)27(18)20(23-13)14-7-9-15(22)10-8-14/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAPKFSCQGWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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